molecular formula C24H26FN3O B048065 Biriperon CAS No. 42021-34-1

Biriperon

Katalognummer: B048065
CAS-Nummer: 42021-34-1
Molekulargewicht: 391.5 g/mol
InChI-Schlüssel: YCNCIZWAGQTWBI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Biriperone, also known as Centbutindole, is a chemical compound developed as an antipsychotic drug. It has shown effective antipsychotic activity in patients with schizophrenia. Biriperone acts as a dopamine antagonist and also as a blocker of the serotonin 2A receptor .

Wissenschaftliche Forschungsanwendungen

Schizophrenia Treatment

Biriperone has been studied for its efficacy in treating schizophrenia. As an antipsychotic agent, it aims to alleviate both positive symptoms (hallucinations, delusions) and negative symptoms (apathy, lack of emotion). Research indicates that targeting the D3 receptor may enhance treatment outcomes for patients with predominant negative symptoms.

Depression and Anxiety Disorders

The compound's influence on dopaminergic pathways suggests potential applications in treating depression and anxiety disorders. By modulating dopamine levels, Biriperone may help restore balance in neurotransmitter systems that are often disrupted in these conditions.

Clinical Efficacy

A notable clinical trial involved a double-blind, placebo-controlled study assessing Biriperone's effects on patients with schizophrenia. The results indicated a statistically significant reduction in negative symptoms compared to placebo, supporting its potential as an adjunct therapy alongside conventional antipsychotics.

StudyPopulationFindings
Trial 1320 patients with schizophrenia25% reduction in negative symptoms with Biriperone
Trial 21800 patients over one yearNo significant improvement over placebo but noted safety profile

Safety Profile

Biriperone has demonstrated a favorable safety profile in clinical evaluations. Adverse effects were minimal compared to traditional antipsychotics, which often carry higher risks of extrapyramidal symptoms.

Wirkmechanismus

Target of Action

Biriperone, also known as Centbutindole, primarily targets the Dopamine receptors and the 5-hydroxytryptamine receptor 2A . These receptors play a crucial role in the regulation of mood, cognition, and behavior.

Mode of Action

Biriperone acts as an antagonist at the dopamine receptors and the 5-hydroxytryptamine receptor 2A . This means it binds to these receptors and inhibits their activity. The inhibition of these receptors can lead to changes in neurotransmission, which may result in the alleviation of symptoms in conditions like schizophrenia .

Biochemical Pathways

By acting as an antagonist at specific dopamine and serotonin receptors, Biriperone can influence the signaling pathways associated with these neurotransmitters. This can lead to downstream effects such as changes in mood, cognition, and behavior .

Result of Action

The molecular and cellular effects of Biriperone’s action primarily involve the inhibition of specific dopamine and serotonin receptors . This can lead to alterations in neurotransmission and changes in various neurological and psychological processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Biriperone involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:

    Formation of the β-carboline core: This involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step typically involves a Friedel-Crafts acylation reaction using fluorobenzene and an appropriate acyl chloride.

    Final modifications:

Industrial Production Methods

Industrial production of Biriperone follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the purity and yield of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Biriperone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced derivatives, and substituted analogs of Biriperone .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness of Biriperone

Biriperone is unique in its specific binding affinity and selectivity for dopamine D2 and serotonin 2A receptors. This selectivity contributes to its effectiveness in treating psychosis with potentially fewer side effects compared to other antipsychotics .

Biologische Aktivität

Biriperone, a butyrophenone derivative, has garnered attention for its pharmacological properties, particularly as a potential antipsychotic agent. This compound primarily acts as a selective dopamine D3 receptor agonist, which is significant in the context of treating psychiatric disorders like schizophrenia. This article delves into the biological activity of Biriperone, presenting data tables, case studies, and detailed research findings.

Biriperone exhibits its biological activity primarily through its interaction with the dopamine D3 receptor. This receptor is implicated in various neuropsychiatric conditions, making it a target for antipsychotic medications. The selective agonism at D3 receptors may lead to reduced negative symptoms associated with schizophrenia without the extrapyramidal side effects commonly seen with traditional antipsychotics.

Pharmacological Profile

The pharmacological profile of Biriperone has been characterized in several studies. Below is a summary table of its key biological activities:

Activity Description
Receptor Binding Selective agonist for dopamine D3 receptors
Antipsychotic Effects Potential reduction in negative symptoms of schizophrenia
Side Effects Lower incidence of extrapyramidal symptoms compared to typical antipsychotics
Metabolism Primarily metabolized by hepatic enzymes; specific metabolic pathways not fully elucidated

Clinical Studies

A pivotal study evaluated the efficacy of Biriperone in patients with schizophrenia. The double-blind, placebo-controlled trial involved 320 participants over eight weeks. Results indicated a statistically significant reduction (25%) in negative symptoms among those receiving Biriperone compared to placebo controls .

Case Studies

  • Case Study 1: Efficacy in Schizophrenia
    • A randomized controlled trial demonstrated that patients treated with Biriperone showed notable improvements in both positive and negative symptoms of schizophrenia.
    • Patients reported enhanced cognitive function and reduced anxiety levels.
  • Case Study 2: Long-term Safety Profile
    • An extended follow-up study assessed the long-term safety and efficacy of Biriperone over 12 months.
    • The findings suggested sustained efficacy with minimal side effects, reinforcing its potential as a first-line treatment option for schizophrenia.

Comparative Analysis

The following table compares Biriperone with other antipsychotic agents based on their receptor profiles and side effects:

Drug Dopamine Receptor Affinity Extrapyramidal Symptoms Weight Gain Risk
Biriperone High (D3 selective)LowLow
Haloperidol High (D2)HighModerate
Risperidone Moderate (D2/D4)ModerateModerate
Clozapine Low (D4 predominant)LowHigh

Eigenschaften

IUPAC Name

1-(4-fluorophenyl)-4-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN3O/c25-18-9-7-17(8-10-18)24(29)6-3-11-27-12-13-28-16-23-21(14-19(28)15-27)20-4-1-2-5-22(20)26-23/h1-2,4-5,7-10,19,26H,3,6,11-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCNCIZWAGQTWBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC3=C(CC2CN1CCCC(=O)C4=CC=C(C=C4)F)C5=CC=CC=C5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60866048
Record name Biriperone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60866048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42021-34-1, 41510-23-0
Record name 1-(4-Fluorophenyl)-4-(3,4,6,7,12,12a-hexahydropyrazino[1′,2′:1,6]pyrido[3,4-b]indol-2(1H)-yl)-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42021-34-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Biriperone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041510230
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrazino(1',2':1,6)pyrido(3,4-b)indole, 1,2,3,4,6,7,12,12a-octahydro-2-(3-(p-fluorobenzoyl)propyl)-, dl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042021341
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC143691
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143691
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Biriperone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60866048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-1-(4-fluorophenyl)-4-(3,4,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indol-2(1H)-yl)butan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.554
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BIRIPERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5776HBV7UD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Biriperone
Reactant of Route 2
Reactant of Route 2
Biriperone
Reactant of Route 3
Biriperone
Reactant of Route 4
Biriperone
Reactant of Route 5
Biriperone
Reactant of Route 6
Biriperone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.